
2-Propenamide, 2-methyl-3-(3-(trifluoromethyl)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenamide, 2-methyl-3-(3-(trifluoromethyl)phenyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a member of the acrylamide family and is commonly known as TFMAM. This chemical compound has been found to have a wide range of applications in various scientific fields, including medicinal chemistry, biochemistry, and material science.
作用機序
The exact mechanism of action of 2-Propenamide, 2-methyl-3-(3-(trifluoromethyl)phenyl)- is not yet fully understood. However, it has been proposed that it exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), two enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 2-Propenamide, 2-methyl-3-(3-(trifluoromethyl)phenyl)- can modulate the levels of various biochemical markers in the body. For instance, it has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to decrease the levels of reactive oxygen species (ROS) and nitric oxide (NO), two molecules involved in oxidative stress.
実験室実験の利点と制限
One of the main advantages of 2-Propenamide, 2-methyl-3-(3-(trifluoromethyl)phenyl)- in lab experiments is its high purity and stability. This makes it an ideal candidate for various biochemical assays and experiments. However, one of the limitations of this compound is its high cost, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for the study of 2-Propenamide, 2-methyl-3-(3-(trifluoromethyl)phenyl)-. One potential direction is the development of novel anti-inflammatory and analgesic drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other scientific fields such as material science and nanotechnology. Finally, more research is needed to investigate the potential side effects and toxicity of this compound in vivo.
合成法
The synthesis of 2-Propenamide, 2-methyl-3-(3-(trifluoromethyl)phenyl)- can be achieved through various methods. One of the most common methods is the reaction of 2-methyl-3-(3-(trifluoromethyl)phenyl)-2-propen-1-ol with thionyl chloride in the presence of pyridine. This method yields a high purity product with a yield of up to 80%.
科学的研究の応用
2-Propenamide, 2-methyl-3-(3-(trifluoromethyl)phenyl)- has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders such as arthritis and multiple sclerosis. Additionally, it has been shown to possess anti-cancer properties, making it a potential candidate for the development of cancer therapeutics.
特性
CAS番号 |
100908-67-6 |
|---|---|
分子式 |
C11H10F3NO |
分子量 |
229.2 g/mol |
IUPAC名 |
(E)-2-methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C11H10F3NO/c1-7(10(15)16)5-8-3-2-4-9(6-8)11(12,13)14/h2-6H,1H3,(H2,15,16)/b7-5+ |
InChIキー |
GTRACVMHUGGMSH-FNORWQNLSA-N |
異性体SMILES |
C/C(=C\C1=CC(=CC=C1)C(F)(F)F)/C(=O)N |
SMILES |
CC(=CC1=CC(=CC=C1)C(F)(F)F)C(=O)N |
正規SMILES |
CC(=CC1=CC(=CC=C1)C(F)(F)F)C(=O)N |
同義語 |
2-Propenamide, 2-methyl-3-(3-(trifluoromethyl)phenyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




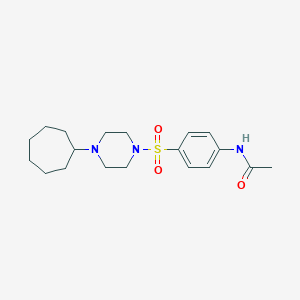
![[(2R,6R)-6-[(7R,10R,13S,15R,17R)-3,15-dihydroxy-10,17-dimethyl-7-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,7,8,9,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate](/img/structure/B217308.png)
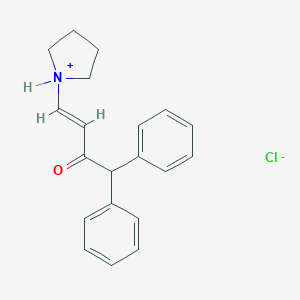
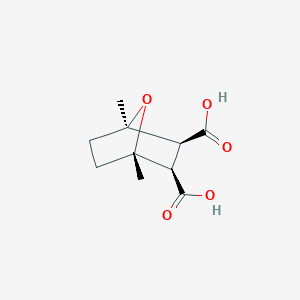
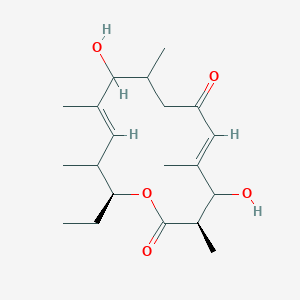


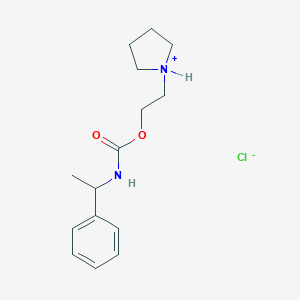
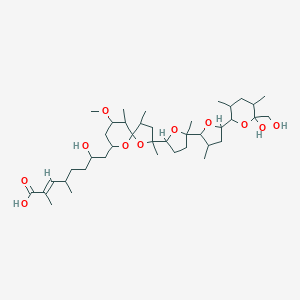
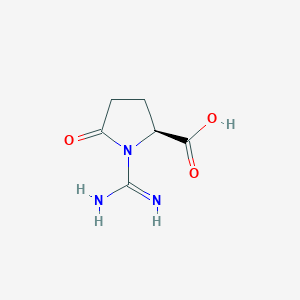
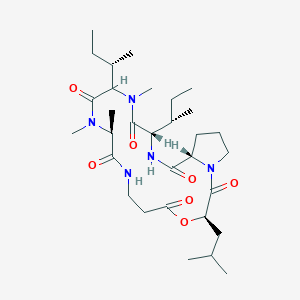
![[(1R,3S,13R,14R,17R,18S,19S,20S,21R,22S,23S,24S,25R)-18,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B217362.png)
